SLC-0111 - 178606-66-1

SLC-0111

Catalog Number: EVT-283578
CAS Number: 178606-66-1
Molecular Formula: C13H12FN3O3S
Molecular Weight: 309.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SLC-0111, also known as SLC-0111 or U-104, is a small molecule inhibitor of carbonic anhydrases (CAs), specifically CA IX and CA XII. [, ] These CA isoforms are transmembrane enzymes overexpressed in hypoxic tumors, where they contribute to tumor progression, treatment resistance, and poor prognosis. [] SLC-0111 is a ureido-substituted benzenesulfonamide derivative, a chemical class known for its CA inhibitory activity. [, ] The compound has shown promising anti-tumor activity in preclinical studies and has progressed to Phase Ib/II clinical trials. [, ]

Synthesis Analysis

The synthesis of SLC-0111 and its analogues generally involves the reaction of a 4-aminobenzenesulfonamide derivative with a suitable isocyanate, typically 4-fluorophenyl isocyanate, in the presence of a base and an appropriate solvent. [, ] Phosgene-free methods have also been explored to avoid the use of toxic reagents. [] These alternative approaches include using acidic water or butanol as solvents, resulting in varying yields and potential side reactions. []

Molecular Structure Analysis

SLC-0111 consists of a benzenesulfonamide core with a ureido linker attached to a 4-fluorophenyl tail. [, ] The sulfonamide moiety acts as the zinc-binding group (ZBG) within the active site of CA enzymes. [] The ureido linker provides flexibility and allows the molecule to adopt different conformations, facilitating interactions with the enzyme's active site. [] The 4-fluorophenyl tail contributes to hydrophobic interactions and enhances selectivity towards the tumor-associated CA IX and XII isoforms. [, ]

Chemical Reactions Analysis

SLC-0111 and its analogues primarily participate in reactions involving the sulfonamide and ureido functionalities. The sulfonamide group readily undergoes deprotonation to form the negatively charged sulfonamide anion, which binds to the Zn(II) ion within the CA active site. [, ] The ureido linker can react with electrophiles, such as isocyanates, to form more complex derivatives with extended structures and potentially altered biological activity. [, ]

Mechanism of Action

SLC-0111 acts as a competitive inhibitor of CA IX and CA XII, primarily by binding to the Zn(II) ion within the enzyme's active site. [, ] This binding prevents the catalytic activity of these enzymes, which are responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. [] By inhibiting CAIX and XII, SLC-0111 disrupts the pH regulatory machinery of hypoxic tumor cells, leading to increased intracellular acidity and decreased extracellular acidification. [, ] This disruption impairs tumor cell survival, proliferation, migration, and invasion, and increases sensitivity to conventional chemotherapy and immune checkpoint blockade. [, , , ]

Applications

SLC-0111 has shown significant promise in preclinical and clinical research for its anti-tumor and anti-metastatic effects in various cancer types. [, ] Key applications include:

  • Enhancing chemotherapy efficacy: SLC-0111 potentiates the cytotoxic effects of various chemotherapeutic agents, including Temozolomide in glioblastoma, Dacarbazine in melanoma, Doxorubicin in breast cancer, and 5-Fluorouracil in colorectal cancer. [, ] This synergistic effect is attributed to SLC-0111's ability to disrupt pH regulation in hypoxic tumor cells, making them more susceptible to chemotherapy-induced cell death. [, ]
  • Boosting immune checkpoint blockade: Combining SLC-0111 with immune checkpoint inhibitors (ICIs) has demonstrated enhanced anti-tumor responses in melanoma and breast cancer models. [, ] By buffering acidosis in the tumor microenvironment, SLC-0111 facilitates a more favorable environment for immune cell activity and enhances the effectiveness of ICIs. []
  • Targeting cancer stem cells: SLC-0111 treatment has been shown to reduce the enrichment of brain tumor-initiating cells (BTICs) after Temozolomide treatment in glioblastoma models. [, ] This finding suggests that SLC-0111 may target the chemo-resistant BTIC population, potentially leading to more durable therapeutic responses.
  • Imaging hypoxic tumors: Given its selective targeting of CAIX and XII, SLC-0111 holds potential as a tool for imaging hypoxic tumors. [, ] This application could aid in identifying hypoxic regions within tumors, allowing for better treatment planning and monitoring of therapeutic response.
Future Directions
  • Optimizing the structure for enhanced potency and selectivity: Ongoing efforts focus on designing new SLC-0111 analogues with improved pharmacokinetic properties and greater selectivity for CA IX and XII over other CA isoforms. [, , , ] These efforts involve exploring alternative linkers, substituents, and zinc-binding groups to fine-tune the interactions with the enzyme active site.
  • Exploring new combination therapies: SLC-0111's ability to sensitize tumor cells to various therapeutic modalities warrants further investigation of its combinatorial potential. [, , , ] Combining SLC-0111 with ferroptosis inducers, HDAC inhibitors, lysosome destabilizers, and other targeted therapies could lead to synergistic anti-tumor effects and overcome resistance mechanisms.
  • Expanding clinical evaluation: Phase Ib/II clinical trials are currently evaluating the safety and efficacy of SLC-0111 in various solid tumor types. [] Continued clinical investigation is crucial to determine the optimal dosing regimens, identify potential biomarkers for response, and validate its efficacy in specific patient populations.
  • Developing novel diagnostic tools: The potential of SLC-0111 as an imaging agent for hypoxic tumors necessitates further research and development of appropriate diagnostic tools. [, ] This application could significantly contribute to personalized medicine by tailoring treatments to the individual metabolic characteristics of each patient's tumor.

Acetazolamide (AAZ)

  • Compound Description: Acetazolamide is a well-established, first-generation, pan-carbonic anhydrase inhibitor (CAI) with clinical applications as a diuretic, antiglaucoma agent, and in the treatment of epilepsy. [, ]
  • Relevance: Acetazolamide serves as a reference compound in many studies involving SLC-0111. While both are sulfonamide-based CAIs, SLC-0111 is recognized for its improved selectivity towards tumor-associated CA isoforms IX and XII compared to the broader inhibitory profile of acetazolamide. [, , , , ]

Methazolamide

  • Compound Description: Methazolamide is another clinically used CAI with applications in treating glaucoma and epilepsy. []
  • Relevance: Similar to acetazolamide, methazolamide is used as a point of comparison for evaluating the efficacy and selectivity of SLC-0111. Both compounds inhibit carbonic anhydrase, but SLC-0111 demonstrates a more targeted effect towards CA IX and XII. []

U-104

  • Compound Description: U-104 is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of CA IX and XII. []
  • Relevance: U-104 shares significant structural similarities with SLC-0111, both being ureido-substituted benzenesulfonamides designed to target CA IX and XII in hypoxic tumors. In fact, U-104 is another name used to refer to SLC-0111. []

S4

  • Compound Description: S4 is a ureido-substituted sulfamate derivative designed for selective inhibition of CAIX and CAXII. Preclinical studies highlighted its antitumor and antimetastatic potential, particularly in models of triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC). []
  • Relevance: S4, while structurally similar to SLC-0111, belongs to the sulfamate class of CAIs. Both compounds share the ureido-substituted scaffold and exhibit selectivity towards CA IX and XII, making them promising candidates for targeting hypoxic tumors. []

SLC-149

  • Compound Description: SLC-149 is a sulfonamide-based inhibitor of CA IX that incorporates an imidazolidin-2-one ring within its structure. This modification contributes to its distinct isoform selectivity profile compared to SLC-0111. []
  • Relevance: SLC-149 serves as a valuable comparison point for understanding the structure-activity relationships of CAIX inhibitors. While previous research suggested SLC-149 might lack significant anti-proliferative effects, the study comparing it with SLC-0111 revealed that both compounds display comparable activity in inhibiting the growth of glioblastoma, pancreatic, and breast cancer cells expressing CA IX. This finding challenges previous assumptions and emphasizes the complexity of CAIX inhibitor pharmacology. []

APX3330

  • Relevance: While not structurally related to SLC-0111, APX3330 was investigated in combination with SLC-0111 to target different aspects of the tumor microenvironment. Studies in a 3D patient-derived pancreatic ductal adenocarcinoma (PDAC) model revealed enhanced tumor killing when both Ref-1 redox-signaling was blocked by APX3330 and CAIX activity was inhibited by SLC-0111. []

C18

  • Compound Description: C18 is a membrane-impermeant, positively charged, pyridinium-derivative designed as a CAIX/XII inhibitor. []
  • Relevance: C18, along with acetazolamide and SLC-0111, was evaluated for its inhibitory and antiproliferative effects in cell lines representing glioblastoma, bladder, and pancreatic cancer. This comparison offered insights into the potential of different CA inhibitors, including SLC-0111, in these specific cancer types. []

Properties

CAS Number

178606-66-1

Product Name

4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide

IUPAC Name

1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea

Molecular Formula

C13H12FN3O3S

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C13H12FN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18)

InChI Key

YJQZNWPYLCNRLP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F

Solubility

Soluble in DMSO (10 mg/mL), not in water

Synonyms

SLC-0111; SLC0111; SLC 0111; MST104; MST-104; MST 104; NSC-213841; NSC213841; NSC 213841; U-104; U104; U 104.

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.